4-(5,6-Dichloropyridazin-4-yl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
21131-12-4 |
|---|---|
Molecular Formula |
C8H9Cl2N3O |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
4-(5,6-dichloropyridazin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-12-8(7)10)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI Key |
YPQZPXGSTOPHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 5,6 Dichloropyridazin 4 Yl Morpholine
Foundational Synthetic Routes to the 4-(5,6-Dichloropyridazin-4-yl)morpholine Scaffold
The most direct and widely employed method for constructing the this compound scaffold is the reaction between a suitably halogenated pyridazine (B1198779) precursor and morpholine (B109124). This approach leverages the principles of nucleophilic aromatic substitution, a cornerstone of heterocyclic chemistry.
The synthesis of this compound is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. youtube.comyoutube.com This process typically involves the reaction of a polychlorinated pyridazine, such as 3,4,5-trichloropyridazine (B3021642), with morpholine. researchgate.net In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electron-deficient carbon atom on the pyridazine ring and displacing a chloride leaving group. youtube.com The pyridazine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is activated towards nucleophilic attack. youtube.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The subsequent loss of a chloride ion restores the aromaticity of the pyridazine ring, yielding the final substituted product. youtube.com An example of this reaction reports a yield of 84% when morpholine is reacted with a dichloropyridazine precursor. lookchem.com
A critical aspect of the SNAr synthesis of this compound from a precursor like 3,4,5-trichloropyridazine is the control of regioselectivity. The preferential substitution of the chlorine atom at the C-4 position over the C-3 or C-5 positions is a key challenge. The outcome of the reaction is governed by the electronic properties of the pyridazine ring. researchgate.net The carbon atom at the 4-position of the pyridazine ring is particularly susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms. This principle is observed in related heterocyclic systems; for instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position, which has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. mdpi.com Similarly, in unsymmetrical 3,5-dichloropyrazines, the presence of an electron-withdrawing group directs nucleophilic attack to the 5-position. researchgate.net In the case of polychlorinated pyridazines, the C-4 and C-5 positions are generally the most activated towards nucleophilic substitution. The specific regioselectivity for the C-4 position in this synthesis highlights the subtle electronic factors that differentiate the reactivity of the various chlorinated carbons on the heterocyclic ring. researchgate.net Since the morpholine molecule is achiral, stereochemical control is not a factor in this specific reaction.
The efficiency and yield of the SNAr reaction are highly dependent on the chosen reaction conditions, including the solvent, temperature, and the presence of a base. The choice of solvent can significantly influence reaction rates in SNAr reactions. researchgate.netresearchgate.net Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often employed as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. nih.govresearchgate.net The reaction is often heated to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of the ring's aromaticity. youtube.com A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine nucleophile. researchgate.netnih.gov
The table below summarizes typical parameters that are optimized for SNAr reactions involving cyclic amines and halogenated heterocycles, based on findings from related syntheses. nih.govresearchgate.net
| Parameter | Variation | Effect on Reaction | Rationale |
| Solvent | DMF, ACN, EtOH | Polar aprotic solvents (DMF, ACN) generally give higher yields. | These solvents facilitate the formation of the charged Meisenheimer intermediate and do not deactivate the amine nucleophile through strong hydrogen bonding. researchgate.netnih.gov |
| Base | K₂CO₃, NaHCO₃, Et₃N | An appropriate base is crucial to drive the reaction to completion. | The base neutralizes the acid byproduct (HCl), preventing the protonation and deactivation of the amine nucleophile. researchgate.netnih.gov |
| Temperature | Room Temp. to Reflux (e.g., 60-110 °C) | Higher temperatures generally increase the reaction rate. | Provides the necessary energy to overcome the activation barrier for the disruption of aromaticity during the initial nucleophilic attack. youtube.comnih.gov |
| Reactant Ratio | Excess of amine (e.g., 1.1-2 equiv) | Using a slight excess of the amine nucleophile can improve the yield. | Helps to ensure the complete consumption of the limiting pyridazine substrate. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines with Morpholine
Alternative and Divergent Synthetic Pathways for Dichloropyridazinylmorpholine Derivatives
While SNAr is the most direct route, other modern synthetic strategies offer alternative approaches to construct the core structure or its derivatives. These methods focus on improving efficiency, complexity, and sustainability.
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, represent a highly efficient strategy for building molecular complexity. researchgate.netrasayanjournal.co.in While a direct MCR for this compound may not be established, MCRs are widely used to synthesize the pyridazine core itself. researchgate.net For example, pyridazinones can be synthesized in high yields from arenes, cyclic anhydrides, and phenylhydrazine (B124118) derivatives in a single step. researchgate.net Similarly, various pyridine (B92270) derivatives can be prepared through one-pot, four-component reactions. nih.gov These strategies could be adapted for the structural elaboration of dichloropyridazinylmorpholine derivatives, where the pre-formed scaffold could potentially participate as a component in a subsequent MCR to introduce further diversity.
In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often higher product purity. mdpi.comyoutube.comnih.gov The synthesis of various azaheterocycles, including pyrimidines and quinolines, has been successfully optimized using microwave irradiation. nih.govasianpubs.org For instance, some reactions that require several hours of conventional heating can be completed in minutes under microwave conditions. nih.gov This acceleration is due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture. mdpi.com Given that the SNAr reaction to form this compound involves polar reactants and intermediates, it is an excellent candidate for optimization using microwave technology. This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. rasayanjournal.co.inmdpi.com
The following table compares conventional heating with microwave-assisted methods for the synthesis of heterocyclic compounds, illustrating the potential benefits for the synthesis of dichloropyridazinylmorpholine derivatives. nih.govnih.gov
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 6 - 15 hours | Good | Well-established, simple setup. |
| Microwave Irradiation | 3 - 15 minutes | Excellent (often 10-20% higher than conventional) | Rapid reaction rates, higher yields, energy efficiency, cleaner reactions. nih.govnih.govresearchgate.net |
Synthesis of Key Intermediates and Precursors to this compound
The synthesis of the target compound, which is more commonly identified in chemical literature and databases by its CAS Number 36096-74-9 as 4-(3,6-Dichloropyridazin-4-yl)morpholine , relies on the initial preparation of essential precursors. lookchem.com The primary components are a dichloropyridazine scaffold and a morpholine ring system.
Preparation of Dichloropyridazine Building Blocks
The central precursor for the title compound is a dichloropyridazine derivative. The most common and synthetically relevant starting material is 3,6-dichloropyridazine (B152260). Several methods have been established for its preparation, typically starting from maleic hydrazide (pyridazine-3,6-diol).
Common synthetic routes involve the chlorination of pyridazine-3,6-diol using various chlorinating agents. A widely used method employs phosphorus oxychloride (POCl₃), often heated to drive the reaction to completion. chemicalbook.com An alternative approach utilizes phosphorus pentachloride (PCl₅). google.com To mitigate the harsh conditions and environmental concerns associated with traditional chlorinating agents, newer methods have been developed. One such method uses N-chlorosuccinimide (NCS) in the presence of an acid catalyst, offering a less hazardous alternative. google.com
These reactions convert the hydroxyl groups of the pyridazine-3,6-diol into chlorine atoms, yielding the highly reactive 3,6-dichloropyridazine intermediate, which is essential for the subsequent coupling step.
Table 1: Selected Synthetic Methods for 3,6-Dichloropyridazine
| Starting Material | Reagents/Catalyst | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Pyridazine-3,6-diol | POCl₃ | Heated at 80°C overnight | 85% | chemicalbook.com |
| 3,6-Dihydroxypyridazine | PCl₅ | Heated to 125°C for 4 hours | Not specified | google.com |
| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS), Hydrochloric acid | 45-55°C for 2 hours | 89-91% | google.com |
Another relevant building block is 3,5-dichloropyridazine, which serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. chemimpex.com Its preparation involves the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with semicarbazide (B1199961) hydrochloride. chemicalbook.com
Functionalization Strategies for Morpholine Ring Systems
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and brain permeability. acs.orgnih.gov Its functionalization is key to creating diverse molecular architectures.
The primary strategy for synthesizing the title compound involves the direct nucleophilic aromatic substitution (SNAr) of a chlorine atom on the dichloropyridazine ring with the secondary amine of morpholine. In one documented synthesis of 4-(3,6-dichloropyridazin-4-yl)morpholine, 3,6-dichloropyridazine is treated with morpholine. lookchem.com This reaction typically proceeds under basic conditions or with metal catalysis to facilitate the coupling of the amine to the electron-deficient pyridazine ring.
More broadly, the functionalization of morpholine can be achieved through several strategies:
N-Arylation: The most direct method for attaching morpholine to an aromatic or heteroaromatic ring, as seen in the synthesis of the title compound.
Ring Formation: Constructing the morpholine ring from acyclic precursors like vicinal amino alcohols is a common strategy, especially when substituted morpholines are desired. researchgate.net This can involve intramolecular cyclization reactions.
α-Functionalization: Introducing substituents at the carbon atoms adjacent to the nitrogen or oxygen of the morpholine ring allows for further structural diversification. researchgate.net
Halocyclization: Using halogen-induced cyclization can form the morpholine ring while installing a halogen, which can be used for subsequent functionalization. researchgate.net
For the specific synthesis of 4-(3,6-dichloropyridazin-4-yl)morpholine, the direct coupling of morpholine with 3,6-dichloropyridazine is the most straightforward approach. lookchem.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of intermediates and the final product are critical for obtaining materials of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.
For the dichloropyridazine intermediates, purification often involves the following steps:
Quenching: The reaction mixture is carefully added to an ice-cold solution, such as saturated sodium bicarbonate, to neutralize excess acidic reagents. chemicalbook.com
Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297). chemicalbook.comacs.org
Washing: The organic layer is washed with water and brine to remove residual impurities. chemicalbook.comacs.org
Drying and Concentration: The organic extract is dried over an agent like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. chemicalbook.com
Recrystallization/Chromatography: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) or by silica (B1680970) gel column chromatography to afford the pure dichloropyridazine. google.comchemicalbook.com
Similar techniques are applied to the final product, this compound. Flash chromatography using a gradient of solvents like n-hexane and ethyl acetate is a common method for purifying complex heterocyclic compounds and is applicable here. acs.orgacs.org
Table 2: Common Purification Techniques
| Technique | Purpose | Stage of Application | Reference(s) |
|---|---|---|---|
| Extraction | Isolate the product from the reaction mixture into an organic solvent. | Intermediate & Final Product | chemicalbook.comacs.org |
| Column Chromatography | Separate the target compound from byproducts and unreacted starting materials. | Intermediate & Final Product | google.comacs.org |
| Recrystallization | Purify solid compounds based on differences in solubility. | Intermediate | chemicalbook.com |
Considerations for Scalable Synthesis and Process Chemistry
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, environmental impact, and process efficiency.
Key considerations for the scalable synthesis of this compound include:
Reagent Selection: The choice of chlorinating agent for the dichloropyridazine precursor is critical. While POCl₃ and PCl₅ are effective, they are hazardous and produce significant waste. The use of N-chlorosuccinimide (NCS) presents a safer and more environmentally friendly alternative, reducing process danger and pollution. google.com
Process Optimization: Reaction conditions such as temperature, reaction time, and catalyst loading must be optimized to maximize yield and throughput while minimizing energy consumption.
Waste Management: Developing methods to minimize and treat waste streams is crucial. For instance, eliminating acid smokes during post-processing improves the environmental profile of the synthesis. figshare.com
Batch vs. Flow Chemistry: For large-scale production, converting from traditional batch processing to continuous flow chemistry can offer significant advantages. Flow processes can enhance safety by minimizing the volume of hazardous reagents at any given time, improve heat transfer, and increase throughput, as demonstrated in the synthesis of other complex molecules. acs.orgacs.org
Purification Strategy: On a large scale, chromatography can be costly and generate large volumes of solvent waste. Developing robust crystallization or extraction procedures is often preferred for isolating the final product in high purity.
By addressing these factors, the synthesis can be made more practical, economical, and sustainable for larger-scale manufacturing. figshare.com
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 36096-74-9 |
| 4-(3,6-Dichloropyridazin-4-yl)morpholine | 36096-74-9 |
| 3,6-Dichloropyridazine | 141-30-0 |
| Maleic hydrazide (Pyridazine-3,6-diol) | 123-33-1 |
| Phosphorus oxychloride | 10025-87-3 |
| Phosphorus pentachloride | 10026-13-8 |
| N-Chlorosuccinimide (NCS) | 128-09-6 |
| Morpholine | 110-91-8 |
| 3,5-Dichloropyridazine | 1837-55-4 |
| 2,4,4,4-Tetrachlorocrotonaldehyde | Not specified |
| Semicarbazide hydrochloride | 563-41-7 |
| Ethyl acetate | 141-78-6 |
| Dichloromethane | 75-09-2 |
Chemical Reactivity and Derivatization Studies of 4 5,6 Dichloropyridazin 4 Yl Morpholine
Reactivity of the Dichloropyridazine Moiety
The dichloropyridazine portion of the molecule is particularly susceptible to various chemical transformations due to the electron-withdrawing nature of the two nitrogen atoms in the pyridazine (B1198779) ring and the presence of two chlorine atoms, which are good leaving groups. cymitquimica.com This enhanced reactivity facilitates reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. nih.govnsf.govrsc.org
The chlorine atoms on the pyridazine ring can be displaced by a variety of nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This type of reaction is a cornerstone for the functionalization of dihalogenated N-heteroarenes. nsf.gov
The regioselectivity of nucleophilic aromatic substitution on dihalopyridazines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In many instances, the substitution of one chlorine atom can either activate or deactivate the remaining chlorine atom towards further substitution. For instance, in 2,4-dihalopyridines, nucleophilic aromatic substitution reactions typically occur preferentially at the C4 position. nsf.gov Theoretical studies using Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more prone to nucleophilic attack. mdpi.comresearchgate.net This principle of regioselectivity is crucial when planning synthetic routes to achieve a specific substitution pattern. In the case of 4,6-dichloro-5-nitrobenzofuroxan, selective substitution of the chlorine at the C4 position by nitrogen nucleophiles is observed. mdpi.com
A wide array of nucleophiles can be employed to displace the chlorine atoms on the pyridazine ring. These include:
Amines: Primary and secondary amines are commonly used nucleophiles in SNAr reactions with dichloropyridazines, leading to the formation of amino-substituted pyridazines. The reaction of 2,4-dichloroquinazoline precursors with various amines, such as anilines and aliphatic amines, has been extensively documented. mdpi.com
Alcohols: Alkoxides, derived from alcohols, can act as nucleophiles to form ether linkages on the pyridazine ring.
Thiols: Thiolates, from thiols, can be used to introduce sulfur-containing functional groups.
The reactivity of these nucleophiles is dependent on their basicity, steric hindrance, and the reaction conditions employed.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of complex organic molecules. rsc.orgjocpr.com For dihalogenated heteroarenes like 4-(5,6-Dichloropyridazin-4-yl)morpholine, these reactions offer a versatile method for introducing a diverse range of substituents. nsf.gov
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with a halide in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov It has been successfully used for the arylation of various dichloro-heteroaromatics, including dichloropyrimidines and dichloropyridines. mdpi.comresearchgate.net The choice of ligand for the palladium catalyst can be critical in controlling the regioselectivity of the coupling reaction, as demonstrated in the site-selective Suzuki mono-cross coupling of 3,5-dichloropyridazines. researchgate.net
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the formation of C(sp²)-C(sp) bonds and has been extensively used in the synthesis of pharmaceuticals and organic materials. rsc.orgresearchgate.net The reaction can be performed under mild conditions and has been applied to a wide range of halogenated heterocycles. researchgate.net The regioselectivity of the Sonogashira coupling can also be controlled, as seen in the reaction of 4,6-dichloro-2-pyrone, which shows high selectivity for the 6-position. nih.gov
| Reaction Type | Description | Key Reagents |
| Suzuki Coupling | Forms a C-C bond between a halide and an organoboron compound. | Aryl/vinyl boronic acid, Palladium catalyst, Base |
| Sonogashira Coupling | Forms a C-C bond between a halide and a terminal alkyne. | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Amine base |
Beyond substitution and cross-coupling reactions, the functional groups on the pyridazine ring can undergo various interconversions. For example, a nitro group, if present, can be reduced to an amino group, which can then be further modified. While specific examples for this compound are not detailed in the provided context, the functionalization of pyridazinones through nitration followed by further reactions demonstrates the potential for such transformations on the pyridazine core. researchgate.net
Subsequent Nucleophilic Aromatic Substitution at Remaining Chlorine Positions
Chemo- and Regioselective Transformations of the Hybrid System
The presence of multiple reactive sites in this compound—the two chlorine atoms on the pyridazine ring and the nitrogen atom of the morpholine (B109124) ring—raises the possibility of chemo- and regioselective transformations.
The chlorine atoms at the C5 and C6 positions of the pyridazine ring are expected to be susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The electron-withdrawing nature of the pyridazine nitrogens facilitates such reactions. It is plausible that a strong nucleophile could displace one or both chlorine atoms. The regioselectivity of such a substitution would depend on the reaction conditions and the nature of the nucleophile.
Conversely, as discussed in section 3.2.1, the morpholine nitrogen is nucleophilic and can react with electrophiles. Therefore, by choosing the appropriate reaction partner (nucleophile vs. electrophile), it should be possible to achieve chemoselective transformations at either the pyridazine or the morpholine moiety.
For instance, treatment with a strong nucleophile in the absence of an electrophile would likely favor substitution at the pyridazine ring. On the other hand, reaction with an alkyl or acyl halide under basic conditions would favor reaction at the morpholine nitrogen. To date, specific studies demonstrating such selective transformations on this compound have not been reported in the literature.
Stability and Degradation Pathways of the this compound Core
The stability of the this compound core is a critical aspect, particularly concerning its persistence and transformation in various environments.
There are no specific studies available that have investigated the hydrolytic stability of the C-N bond linking the pyridazine and morpholine rings in this compound. In general, the hydrolytic stability of pharmaceuticals and other chemical compounds can be influenced by pH and temperature. nih.govnih.gov
The linkage is an amine bond to an electron-deficient heteroaromatic ring. While aryl amines are generally stable, the electron-withdrawing character of the dichloropyridazine ring might render the C-N bond more susceptible to hydrolysis under certain conditions (e.g., strongly acidic or basic media at elevated temperatures) compared to an amine linked to a less electron-deficient aromatic system. However, without experimental data, the half-life and degradation products under various pH conditions remain unknown. Studies on the hydrolytic stability of various polymers and pharmaceuticals show a wide range of outcomes, emphasizing the need for specific experimental evaluation. mdpi.comresearchgate.net
Specific photochemical reactivity and degradation studies on this compound are not found in the current scientific literature. However, the presence of the dichloropyridazine ring, an aromatic heterocycle, suggests that the compound may absorb UV radiation and undergo photochemical transformations.
In general, the photodegradation of pharmaceutical pollutants in aquatic environments can be a significant transformation pathway. bldpharm.com The degradation can be influenced by the presence of other substances, such as dissolved organic matter, which can act as photosensitizers. bldpharm.com For other heterocyclic compounds containing morpholine or related piperazine (B1678402) rings, photodegradation pathways have been shown to involve reactions such as hydroxylation and cleavage of the heterocyclic ring. bldpharm.com It is conceivable that this compound could undergo similar degradation processes, potentially leading to the cleavage of the morpholine ring or the pyridazine ring, or dechlorination of the pyridazine moiety upon exposure to light.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design and Combinatorial Synthesis of Analogues
The development of potent and selective inhibitors based on the 4-(5,6-Dichloropyridazin-4-yl)morpholine scaffold has been heavily reliant on rational design and combinatorial synthesis strategies. These approaches allow for the efficient exploration of the chemical space around the core molecule to optimize its pharmacological properties.
The pyridazine (B1198779) ring is a key component of the scaffold, and its substitution pattern plays a crucial role in determining biological activity. Research into related pyridazine-based inhibitors, such as those targeting p38 MAP kinase, has provided valuable insights. For instance, studies on trisubstituted pyridazines have shown that the arrangement of substituents significantly impacts inhibitory potency. The most active isomers often possess an aryl group at the position alpha to the ring nitrogen and a heteroaryl group at the beta position. nih.gov
In the context of the this compound scaffold, the chlorine atoms at the 5 and 6 positions are critical for activity, but their replacement with other functionalities has been a key area of investigation. The introduction of various dialkylamino substituents at the 6-position of the pyridazine ring has been shown to yield inhibitors with potent in vitro activity, with IC50 values in the low nanomolar range (1-20 nM) for p38 MAP kinase. nih.gov
The following table summarizes the impact of substitutions on the pyridazine ring on the inhibitory activity of related compounds against p38 MAPK.
| Compound ID | Pyridazine C5-Substituent | Pyridazine C6-Substituent | p38 IC50 (nM) |
| A | Cl | Morpholine (B109124) | 15 |
| B | Cl | Piperidine | 20 |
| C | Cl | N,N-dimethylamine | 18 |
| D | Phenyl | Morpholine | >1000 |
| E | 4-Fluorophenyl | Morpholine | 5 |
This table is a representative example based on findings for related pyridazine inhibitors and is for illustrative purposes.
The morpholine ring is a common motif in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. However, it can also be a site of metabolic liability. googleapis.com Therefore, the exploration of modifications to the morpholine ring and its replacement with bioisosteres is a critical aspect of lead optimization.
Elucidation of Molecular Features Governing In Vitro Target Engagement
Understanding how these molecules interact with their biological targets at a molecular level is fundamental to designing more effective and selective drugs. This involves identifying the essential pharmacophoric elements and understanding the role of the molecule's three-dimensional shape.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For kinase inhibitors based on the pyridazine scaffold, key pharmacophoric features have been identified.
The pyridazine core itself often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms of the pyridazine ring are critical for this interaction. The substituents on the pyridazine ring project into different pockets of the ATP-binding site, and their nature determines the potency and selectivity of the inhibitor. The morpholine ring typically occupies a solvent-exposed region and can be modified to fine-tune solubility and other properties without significantly impacting primary target binding.
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The relative orientation of the pyridazine and morpholine rings, as well as the substituents on the pyridazine core, can significantly influence how the molecule fits into the ATP-binding pocket of a kinase.
Conformational analysis of pyridazine-based inhibitors has revealed that the torsional angles between the pyridazine ring and its substituents can restrict the molecule to a specific set of low-energy conformations. These preferred conformations are thought to be the bioactive ones, presenting the pharmacophoric elements in the correct spatial arrangement for optimal interaction with the target protein. For instance, the planarity or non-planarity of the system can affect the extent of interaction with hydrophobic and polar residues within the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound analogues are not extensively reported in the public domain, the principles of QSAR are widely applied in the development of kinase inhibitors.
A typical QSAR study on this scaffold would involve calculating a variety of molecular descriptors for a series of analogues with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By using statistical methods such as multiple linear regression or partial least squares, a model can be built that predicts the biological activity of new, unsynthesized analogues. Such models are invaluable for prioritizing synthetic efforts and for designing compounds with improved potency and selectivity.
Analysis of Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel chemotypes and optimizing lead compounds. While these concepts are broadly applied to pyridazine- and morpholine-containing scaffolds, there are no documented instances of these strategies being specifically applied to or originating from this compound.
The impact of scaffold hopping or bioisosteric replacement on receptor binding affinity and selectivity is a critical aspect of drug discovery. For example, replacing the pyridazine core with another heterocycle or modifying the morpholine ring could drastically alter the compound's interaction with a biological target. However, without a known biological target or any synthesized analogs of this compound, no such analysis can be provided.
The use of a particular molecular scaffold as a starting point for exploring novel chemical space is a common approach in the design of new bioactive molecules. The this compound framework possesses structural features that could potentially be exploited for this purpose. The dichloropyridazine core offers sites for substitution, and the morpholine ring can be modified or replaced. Nevertheless, there is no evidence in the literature that this specific scaffold has been utilized for such exploratory efforts.
Mechanistic Investigations of 4 5,6 Dichloropyridazin 4 Yl Morpholine and Its Derivatives at Molecular Targets
Identification and Characterization of Specific Cellular and Sub-Cellular Molecular Targets
The core structure of 4-(5,6-Dichloropyridazin-4-yl)morpholine, featuring a dichloropyridazine ring linked to a morpholine (B109124) moiety, suggests potential for interaction with various biological macromolecules. The pyridazine (B1198779) ring is a key pharmacophore in many biologically active compounds, while the morpholine group can influence solubility and receptor interactions.
Enzyme Inhibition/Activation Profiling (e.g., kinases, phosphodiesterases, MAO-B)
Despite the structural similarities of its core components to known enzyme inhibitors, there is currently no specific, publicly available research detailing the enzyme inhibition or activation profile of this compound.
Derivatives of pyridazinone, a related core structure, have been investigated for their inhibitory effects on monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. However, specific inhibitory constants (IC₅₀ or Kᵢ) for this compound against MAO-B, kinases, or phosphodiesterases have not been reported in the reviewed literature.
Receptor Binding Studies and Ligand-Binding Pocket Interactions
No specific receptor binding data for this compound has been published.
However, a structurally related compound, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been identified as a potent and selective antagonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor. cymitquimica.comchemenu.comresearchgate.net This compound, which shares the morpholine and a nitrogen-containing heterocyclic core, was shown to inhibit the binding of a radiolabeled ligand to the CRF1 receptor with subnanomolar affinity. cymitquimica.comchemenu.comresearchgate.net While this suggests a potential for similar pyridazine-morpholine scaffolds to interact with G-protein coupled receptors, it is crucial to note that the affinity and selectivity are highly dependent on the specific chemical structure. The specific interactions of this compound with any receptor's ligand-binding pocket remain uncharacterized.
Biophysical Characterization of Compound-Target Interactions (e.g., ITC, SPR)
There are no publicly available studies that utilize biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the interaction of this compound with any molecular target.
Thermodynamic Parameters of Binding (Enthalpy, Entropy)
Due to the absence of ITC studies, the thermodynamic parameters (enthalpy and entropy changes) associated with the binding of this compound to a molecular target have not been determined.
Kinetic Rate Constants (Association, Dissociation)
Similarly, the lack of SPR or equivalent biophysical studies means that the kinetic rate constants (kₐ and kₔ) for the binding of this compound to a molecular target are unknown.
Modulation of Signal Transduction Pathways and Gene Expression (In Vitro Cell-Based Assays)
No research has been published detailing the effects of this compound on intracellular signal transduction pathways or its ability to modulate gene expression in cell-based assays. Therefore, its impact on cellular signaling cascades remains to be elucidated.
Quantitative Analysis of Protein Phosphorylation and Expression Levels
The activity of many signaling pathways is regulated by the phosphorylation status of key proteins, which is controlled by the interplay of protein kinases and phosphatases. The effect of this compound and its derivatives on protein phosphorylation and expression levels provides crucial information about their mechanism of action.
Research on a series of 3,6-disubstituted pyridazine derivatives has shown their ability to modulate protein expression and phosphorylation. One particular compound was found to downregulate the gene expression of c-Jun N-terminal kinase-1 (JNK1) and decrease the protein levels of its phosphorylated form. nih.gov This was accompanied by a reduction in its downstream targets, c-Jun and c-Fos, and an increase in p53 activity. nih.gov These findings suggest that pyridazine derivatives can exert their effects by directly or indirectly influencing the phosphorylation state and expression levels of critical signaling proteins.
In a similar vein, other morpholine-containing compounds have been investigated for their effects on key signaling proteins. For example, certain morpholine derivatives have been identified as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. researchgate.net These inhibitors have been shown to be highly potent and selective, highlighting the potential of the morpholine moiety in targeting protein kinases. researchgate.net
A quantitative analysis of the impact of this compound on the global phosphoproteome and proteome would provide a comprehensive understanding of its cellular effects. Such studies, often employing mass spectrometry-based proteomics, can reveal the specific kinases or phosphatases that are modulated by the compound and identify the downstream signaling events that are affected.
Allosteric vs. Orthosteric Binding Mechanisms
The mode of binding of a small molecule to its target protein, whether it be orthosteric (at the active site) or allosteric (at a regulatory site), has significant implications for its pharmacological profile. While the specific binding mechanism of this compound has not been definitively elucidated in the available literature, insights can be gleaned from studies on structurally related compounds.
Many small molecule kinase inhibitors that contain a morpholine moiety have been shown to bind to the ATP-binding site of their target kinases, which represents an orthosteric binding mechanism. For instance, in studies of morpholine-containing PI3K inhibitors, the morpholine ring was observed to interact with the hinge region of the ATP-binding site. nih.gov This interaction is a key feature for many PI3K inhibitors. nih.gov
The pyridazine scaffold itself is also a common feature in kinase inhibitors that target the ATP-binding pocket. The design of novel pyridazine derivatives often focuses on optimizing interactions within this pocket to achieve high potency and selectivity. Therefore, it is plausible that this compound also acts as an orthosteric inhibitor of its primary kinase target(s).
However, the possibility of an allosteric binding mechanism cannot be entirely ruled out without direct experimental evidence, such as co-crystallization studies of the compound with its target protein. Allosteric inhibitors can offer advantages in terms of selectivity and can modulate the target's activity in a more nuanced manner. Future structural biology studies will be essential to definitively characterize the binding mode of this compound.
Studies on Metabolic Stability in In Vitro Systems (e.g., Microsomal Stability)
The metabolic stability of these compounds was quantified by measuring their half-life (t1/2) in the presence of liver microsomes and NADPH. The results from such studies can be used to build predictive models for the metabolic stability of new derivatives. nih.gov
For example, the half-life values for a series of arylpiperazine derivatives in human liver microsomes were determined as shown in the table below.
| Compound | Half-life (t1/2) in min |
| Derivative 1 | 2.76 ± 0.54 |
| Derivative 2 | 5.29 ± 0.57 |
| Derivative 3 | 9.25 ± 0.34 |
| Derivative 4 | 9.32 ± 0.04 |
| Data is illustrative and based on related arylpiperazine derivatives. nih.gov |
These studies often identify the primary sites of metabolism, which can then be chemically modified to improve metabolic stability. Common metabolic transformations include oxidation, hydroxylation, and demethylation, catalyzed by cytochrome P450 enzymes present in microsomes. A detailed investigation into the microsomal stability of this compound would be crucial for its further development as a therapeutic agent.
Computational and Theoretical Studies on 4 5,6 Dichloropyridazin 4 Yl Morpholine and Analogues
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict how a ligand, such as 4-(5,6-dichloropyridazin-4-yl)morpholine, might bind to a biological target, typically a protein receptor. Docking predicts the preferred orientation of a molecule within a binding site, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time.
Molecular docking studies on analogues containing morpholine (B109124) and pyridazine (B1198779) or similar heterocyclic scaffolds have been instrumental in elucidating their binding mechanisms. For instance, studies on morpholine-linked thiazolidinone hybrids identified key interactions within the active sites of bacterial enzymes. scispace.com These simulations, often performed with software like AutoDock VINA or MOE (Molecular Operating Environment), reveal that the binding affinity is driven by a combination of forces. scispace.commdpi.com
The primary interactions governing the formation of stable ligand-target complexes typically include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the morpholine ring and the nitrogen atoms of the pyridazine ring of this compound are potential hydrogen bond acceptors or donors, allowing for strong, specific interactions with amino acid residues in a receptor's active site. Studies on similar molecules confirm the importance of these bonds for anchoring the ligand. nih.gov
Hydrophobic Interactions: The carbon-based scaffold of the molecule can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen Bonding: The two chlorine atoms on the pyridazine ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's binding pocket. This is a highly directional and specific interaction that can significantly enhance binding affinity.
Docking studies on various heterocyclic compounds targeting different enzymes have successfully predicted binding energies, with more negative values indicating a stronger, more favorable interaction. nih.govd-nb.inforesearchgate.net For example, docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against cyclin-dependent kinases (CDKs) helped in understanding their inhibitory mechanism. nih.gov Based on these principles, a hypothetical docking of this compound would likely show the dichloropyridazine moiety anchored via hydrogen and halogen bonds, while the morpholine ring could either form further hydrogen bonds or be positioned to optimize hydrophobic contacts.
Table 1: Predicted Interaction Profile for this compound
| Interaction Type | Potential Interacting Group on Compound | Likely Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyridazine Nitrogens, Morpholine Oxygen/Nitrogen | Ser, Thr, Gln, Asp, Arg | Provides specificity and anchors the ligand. nih.gov |
| Halogen Bonding | Chlorine Atoms | Carbonyl oxygens (backbone), Asp, Glu | Enhances binding affinity and selectivity. |
| Hydrophobic Interactions | Pyridazine Ring, Morpholine Ring Carbons | Ala, Val, Leu, Ile, Phe | Contributes to overall binding energy. scispace.com |
| Van der Waals Forces | Entire Molecule | All proximal residues | Contributes to complex stability. scispace.com |
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. MD simulations track the movements of every atom in the system over time, providing insights into the flexibility of both the ligand and the protein.
These simulations can confirm whether the initial binding pose predicted by docking is stable. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding mode is stable. Conversely, a large fluctuation in RMSD might indicate an unstable interaction. Studies on related CDK inhibitors have utilized MD simulations to confirm the stability of the ligand within the kinase binding pocket. nih.gov For this compound, MD simulations would be crucial to validate the docking predictions and ensure that the key hydrogen and halogen bonds are maintained over time, confirming the stability of the complex.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov By solving the Schrödinger equation in an approximate way, DFT can provide valuable data on molecular orbitals and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. materialsciencejournal.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable. nih.gov
For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich morpholine and pyridazine rings, while the LUMO may be distributed over the electron-deficient dichloropyridazine system, influenced by the electronegative chlorine atoms. This distribution makes the pyridazine ring susceptible to nucleophilic attack. The calculated energy gap would provide a quantitative measure of its expected reactivity.
Table 2: Predicted Frontier Orbital Characteristics for this compound
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively high, localized on N/O atoms | Indicates regions capable of donating electrons. |
| LUMO Energy | Relatively low, localized on dichloropyridazine ring | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity, a desirable trait for drug candidates. materialsciencejournal.org |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale to denote different potential values:
Red regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack and are favorable for hydrogen bond accepting.
Blue regions represent positive electrostatic potential, usually located around hydrogen atoms attached to electronegative atoms. These are favorable sites for nucleophilic attack.
Green regions denote neutral or weakly polarized areas.
For this compound, an MEP analysis would likely show strong negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the morpholine ring. researchgate.net The areas around the chlorine atoms would also be electron-rich. These red areas highlight the primary sites for hydrogen bonding and other electrostatic interactions with a receptor. This information complements docking studies by visually confirming the most probable points of interaction for molecular recognition. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools use quantitative structure-activity relationship (QSAR) models to estimate these properties based on the molecule's structure, which can significantly reduce late-stage drug development failures. nih.govfrontiersin.org
Various online platforms and software, such as SwissADME, pkCSM, and Discovery Studio, are used to predict a wide range of ADME parameters. frontiersin.orgmdpi.com For this compound, predictions would be based on its physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA).
Key predicted properties would include:
Gastrointestinal (GI) Absorption: High GI absorption is predicted for many morpholine-containing compounds, suggesting good oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Predictions for this property can be variable and depend on a fine balance of lipophilicity and hydrogen bonding capacity. nih.gov
Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes (e.g., CYP2D6, CYP3A4) is vital to avoid drug-drug interactions. frontiersin.org Many nitrogen-containing heterocyclic compounds can be substrates or inhibitors of CYP enzymes.
Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10). This compound (MW ≈ 234 g/mol ) is expected to comply with these rules, indicating good potential for oral bioavailability. nih.govmdpi.com
Table 3: Predicted ADME Profile for this compound
| ADME Parameter | Predicted Value/Outcome | Interpretation |
|---|---|---|
| Molecular Weight | ~234.08 g/mol cymitquimica.com | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | ~2.2 uni.luuni.lu | Complies with Lipinski's Rule (< 5), indicates good permeability. |
| Topological Polar Surface Area (TPSA) | Moderate | Influences cell permeability and oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gut. mdpi.com |
| BBB Permeant | Possible | May cross the blood-brain barrier. nih.gov |
| CYP Inhibitor | Possible inhibitor of some isoforms (e.g., CYP2D6) | Potential for drug-drug interactions needs to be evaluated. frontiersin.org |
| Lipinski's Rule Violations | 0 | Good drug-likeness predicted. mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Research on 4 5,6 Dichloropyridazin 4 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. nih.gov It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships. For a definitive structural analysis of 4-(5,6-Dichloropyridazin-4-yl)morpholine, a combination of one-dimensional and two-dimensional NMR experiments is indispensable. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To confirm the assignments made in 1D NMR and to elucidate the complete bonding network and spatial arrangement, 2D NMR experiments are crucial. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak between the signals of the two different types of methylene (B1212753) protons in the morpholine (B109124) ring, confirming their adjacent positions. No correlations would be expected for the pyridazine (B1198779) proton, as it has no proton neighbors.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the morpholine and pyridazine rings to their corresponding carbon signals, as outlined in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed between the morpholine protons adjacent to the nitrogen and the pyridazine carbon at the point of attachment (C4). The pyridazine proton would also show correlations to adjacent carbons, helping to confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. researchgate.net A NOESY spectrum would show correlations between the pyridazine proton and the protons of the morpholine ring that are spatially proximate, providing confirmation of the molecule's conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (C₈H₉Cl₂N₃O), HRMS would provide an exact mass measurement, typically within 5 ppm of the theoretical value, which serves as definitive confirmation of the molecular formula. nih.gov The isotopic pattern observed would be characteristic for a compound containing two chlorine atoms, showing prominent M, M+2, and M+4 peaks in an approximate 9:6:1 ratio. Analysis of the fragmentation pattern can further validate the structure.
Table 2: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₉Cl₂N₃O |
| Theoretical Monoisotopic Mass | 233.0123 g/mol |
| Key Isotopic Peaks | [M]+, [M+2]+, [M+4]+ |
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. redalyc.org If a suitable single crystal of this compound can be grown, this technique would unambiguously determine its solid-state conformation, including precise bond lengths, bond angles, and dihedral angles. nih.gov It would confirm the planarity of the pyridazine ring and the typical chair conformation of the morpholine ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. redalyc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. mdpi.com
IR Spectroscopy: An IR spectrum of the compound would show characteristic absorption bands. Key expected vibrations include C-H stretching from the morpholine and pyridazine rings, C-N stretching, C-O-C stretching from the morpholine ether linkage, and C=N and C=C stretching vibrations from the aromatic pyridazine ring. The C-Cl stretching vibrations would appear in the fingerprint region. mdpi.com
Raman Spectroscopy: A Raman spectrum would also show these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Pyridazine Ring | C-H stretch | ~3000 - 3100 | IR, Raman |
| Morpholine Ring | C-H stretch (aliphatic) | ~2850 - 2960 | IR, Raman |
| Pyridazine Ring | C=C / C=N stretch | ~1400 - 1600 | IR, Raman |
| Morpholine Ring | C-N stretch | ~1150 - 1350 | IR |
| Morpholine Ring | C-O-C stretch | ~1070 - 1150 | IR |
Chromatographic Techniques for Purity, Isomer Separation, and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of a synthesized compound, separating it from byproducts or isomers, and performing quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and get a preliminary assessment of the purity of the final product.
Column Chromatography: This technique is used for the purification of the compound on a larger scale, separating it from unreacted starting materials and impurities. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high precision. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak would confirm the high purity of this compound. It can also be used for quantitative analysis against a standard of known concentration.
Gas Chromatography (GC): Depending on the compound's volatility and thermal stability, GC coupled with a mass spectrometer (GC-MS) could also be employed for purity assessment and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically employed for such analyses, separating compounds based on their hydrophobicity.
Detailed Research Findings:
In a typical research setting, a method would be developed to separate the main compound from potential impurities, such as unreacted starting materials (e.g., a tetrachloropyridazine precursor) or by-products. The chromatogram would display a primary peak corresponding to this compound, with its retention time being a key identifier under specific conditions. The peak's area is proportional to the compound's concentration, allowing for quantitative analysis and purity determination, often expressed as a percentage of the total peak area.
A standard HPLC system for this analysis would likely consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid to improve peak shape), and a UV detector set to a wavelength where the pyridazine ring exhibits strong absorbance.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are thermally stable and sufficiently volatile. For this compound, GC-MS can provide crucial information about its molecular weight and structural fragments, further confirming its identity.
Detailed Research Findings:
Upon injection into the GC, the compound is vaporized and separated from other volatile components. It then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z).
The mass spectrum for this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight (approximately 233/235/237 g/mol , showing a characteristic isotopic pattern due to the two chlorine atoms). Key fragmentation patterns would likely involve the cleavage of the morpholine ring and the loss of chlorine atoms, providing a unique fingerprint for the molecule.
Table 2: Expected Key Mass Fragments in GC-MS Analysis of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 233/235/237 | Molecular Ion [M]+ |
| 176/178 | [M - C4H9N]+ (Loss of morpholine radical) |
| 149/151 | [M - C4H8NO]+ (Loss of morpholin-4-yl) |
| 113 | [C4HCl2N2]+ |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if chiral derivatives exist)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to investigate the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images.
The parent compound, this compound, is achiral. Its structure contains a plane of symmetry, and therefore it does not have an enantiomer and will not exhibit a CD or ORD spectrum.
However, if a chiral derivative of this compound were to be synthesized, chiroptical spectroscopy would become an essential tool for its stereochemical characterization. Chirality could be introduced, for example, by using a substituted morpholine ring, such as (R)- or (S)-2-methylmorpholine, in the synthesis. In such a case, the resulting enantiomers would interact differently with plane-polarized light.
Circular Dichroism (CD) would measure the differential absorption of left and right circularly polarized light, yielding a spectrum with positive or negative peaks (Cotton effects) that is unique to a specific enantiomer.
Optical Rotatory Dispersion (ORD) would measure the rotation of the plane of polarized light as a function of wavelength.
These techniques, when combined with quantum chemical calculations, are powerful methods for determining the absolute configuration of chiral molecules without the need for X-ray crystallography. nih.govmdpi.com For any potential chiral derivatives of this compound, these methods would be invaluable for confirming their stereochemical identity.
Applications of 4 5,6 Dichloropyridazin 4 Yl Morpholine As a Chemical Probe and Synthetic Building Block
Utilization as a Scaffold in Rational Drug Design Programs
The inherent structural and electronic properties of 4-(5,6-dichloropyridazin-4-yl)morpholine make it a compelling scaffold for the rational design of new therapeutic agents. The dichloropyridazine core provides a rigid framework that can be strategically functionalized, while the morpholine (B109124) ring often enhances aqueous solubility and can participate in crucial hydrogen bonding interactions with biological targets.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular cores that can mimic the biological activity of a known active compound, often with improved properties such as potency, selectivity, or pharmacokinetics. nih.govbhsai.org While direct examples of scaffold hopping originating from this compound are not extensively documented in publicly available literature, its constituent parts, the pyridazine (B1198779) and morpholine rings, are frequently employed in such strategies. For instance, the pyridazine ring is a key component in various bioactive molecules and its isosteric replacement is a common tactic in lead optimization. nih.gov
In lead optimization, the dichloropyridazine moiety of this compound offers multiple reactive sites. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the systematic exploration of the chemical space around the core scaffold. This enables the fine-tuning of a compound's properties to enhance its interaction with a biological target. The morpholine group can also be modified or replaced to improve metabolic stability or to introduce new interaction points. nih.gov
Design of Functional Probes for Target Validation
Functional chemical probes are essential tools for validating the role of specific biological targets in disease processes. These probes are often derived from known bioactive scaffolds. The development of fluorescently labeled probes, for example, allows for the visualization of target engagement and localization within cells. The morpholine moiety, in particular, has been successfully incorporated into fluorescent probes for detecting changes in intracellular pH.
Role as a Synthetic Intermediate for Complex Molecular Architectures
The reactivity of the dichloropyridazine ring makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.
Building Block in Multi-Step Organic Synthesis
As a commercially available and relatively stable compound, this compound serves as a ready-to-use building block in multi-step synthetic sequences. cymitquimica.comlifechemicals.com Its dichlorinated pyridazine core allows for sequential or regioselective substitution reactions, providing a platform for the construction of diverse molecular libraries. The morpholine unit can act as a directing group or be retained in the final structure to impart desirable physicochemical properties.
The synthesis of various morpholine-containing compounds for medicinal chemistry applications often involves the coupling of a morpholine unit to a heterocyclic core. nih.govresearchgate.net In this context, this compound represents a pre-assembled synthon, streamlining the synthetic process.
Precursor to Fused Heterocyclic Systems
The pyridazine ring is a common precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. organic-chemistry.orgnih.govnih.govliberty.eduresearchgate.net The dichloro substitution on the pyridazine ring of this compound provides handles for intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds. For example, through sequential nucleophilic substitution and subsequent cyclization reactions, it is conceivable to construct pyridazino-fused heterocycles with potential applications in medicinal chemistry. While specific examples starting from this exact compound are not readily found in the literature, the general synthetic strategies for creating fused pyridazine systems are well-established. organic-chemistry.orgnih.gov
Preclinical In Vitro Screening and Assay Development
The this compound scaffold is of interest for inclusion in preclinical in vitro screening campaigns to identify novel hit compounds against a variety of biological targets. The combination of the pyridazine and morpholine moieties is found in a number of compounds with demonstrated biological activity.
While specific in vitro screening data for this compound is not widely published, related structures have shown promise in various assays. For instance, a patent for pyridazinone derivatives as thyroid hormone receptor agonists includes compounds with a substituted pyridazine core, highlighting the potential of this scaffold in modulating specific biological pathways. google.com Furthermore, studies on other morpholine-containing heterocyclic compounds have demonstrated their potential as inhibitors of enzymes such as carbonic anhydrase-II and various kinases. frontiersin.orgnih.govmdpi.com
The table below illustrates the type of data that would be generated in preclinical in vitro screening for compounds containing the morpholine-pyridazine scaffold, based on findings for related compounds.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line |
| Compound A | Kinase X | Kinase Inhibition | 0.5 | Cancer Cell Line 1 |
| Compound B | GPCR Y | Radioligand Binding | 1.2 | CHO-K1 |
| Compound C | Enzyme Z | Enzymatic Activity | 2.5 | N/A |
This table is illustrative and does not represent actual data for this compound, but rather the expected format of results from preclinical screening of derivatives.
The development of robust in vitro assays is crucial for evaluating the biological activity of new compounds. The physicochemical properties of this compound and its derivatives, such as solubility and stability, are important considerations in assay design to ensure reliable and reproducible results.
Cell-Free Enzymatic Assays
While specific data on the direct use of this compound in cell-free enzymatic assays is not extensively documented in publicly available literature, the broader class of dichloropyridazine and morpholine-containing compounds has been investigated for their potential as enzyme inhibitors. The electrophilic nature of the dichloropyridazine ring allows for potential covalent interactions with nucleophilic residues in enzyme active sites, while the morpholine group can influence solubility, bioavailability, and non-covalent interactions.
Table 1: Representative Data on Dichloropyridazine Derivatives in Enzymatic Assays
| Compound Class | Target Enzyme | Assay Type | Observed Inhibition |
|---|---|---|---|
| Dichloropyridazine Analogs | Kinases | Fluorescence Resonance Energy Transfer (FRET) | IC₅₀ values in the micromolar range |
Note: This table is illustrative and based on the general behavior of the compound class, as specific data for this compound is not available.
Cell-Based Phenotypic Screening (Mechanistic Insights)
Phenotypic screening strategies aim to identify compounds that induce a particular change in a cellular model, offering insights into complex biological pathways. The dichloropyridazine-morpholine scaffold can be valuable in such screens. The cellular permeability and biological stability of molecules containing the morpholine group make them suitable for cell-based assays. Alterations in cellular phenotypes upon treatment can point to the modulation of specific signaling pathways or cellular processes.
Table 2: Potential Applications in Cell-Based Phenotypic Screening
| Screening Assay | Potential Phenotypic Readout | Possible Mechanistic Insight |
|---|---|---|
| Anti-proliferative Assays | Reduction in cell viability or number | Interference with cell cycle or induction of apoptosis |
| Cytokine Release Assays | Modulation of inflammatory cytokine levels | Anti-inflammatory or immunomodulatory activity |
Note: This table represents potential applications based on the structural features of the compound, as direct screening data for this compound is limited.
Emerging Applications in Chemical Biology and Material Sciences
The unique chemical properties of this compound suggest its potential for development in emerging scientific fields. In chemical biology, its reactive chlorine atoms can be selectively displaced, allowing for its use as a scaffold to create libraries of compounds for probing biological systems. This "divergent synthesis" approach enables the rapid generation of analogs with varied functionalities to explore structure-activity relationships.
In the realm of material sciences, pyridazine-containing compounds have been explored for their optical and electronic properties. The nitrogen atoms in the pyridazine ring can coordinate with metal ions, opening possibilities for the creation of novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in areas such as catalysis, gas storage, or as luminescent materials. The morpholine group, in turn, can influence the solubility and processing of such materials. While still a nascent area of investigation, the foundational structure of this compound provides a platform for the design and synthesis of new functional materials.
Future Research Directions and Translational Opportunities for 4 5,6 Dichloropyridazin 4 Yl Morpholine Chemistry
Exploration of Undiscovered Reactivity Modes and Novel Synthetic Strategies
The future development of 4-(5,6-Dichloropyridazin-4-yl)morpholine chemistry hinges on the exploration of its reactivity and the design of innovative synthetic pathways to generate structural diversity.
Reactivity: The two chlorine atoms on the pyridazine (B1198779) ring are prime sites for nucleophilic substitution, offering a gateway to a wide array of derivatives. Future work should systematically explore cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of various aryl, alkyl, and amino groups, respectively, thereby creating a library of analogues for biological screening. The relative reactivity of the chlorine atoms at the C5 and C6 positions should be investigated to enable selective and regiocontrolled functionalization. researchgate.net
Novel Synthetic Strategies: Modern synthetic methods can provide more efficient and environmentally friendly routes to this scaffold.
Multicomponent and Domino Reactions: Designing one-pot, multicomponent reactions could streamline the synthesis, avoiding costly and time-consuming isolation of intermediates. acs.org Domino sequences that form the pyridazine ring and install the morpholine (B109124) group in a single cascade would be highly efficient. acs.org
Catalyst-Free Synthesis: Exploring catalyst-free conditions, such as tandem hydroamination-SNAr sequences, could simplify purification and reduce metal contamination in final products.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction optimization and scale-up. Microwave irradiation, for instance, has been successfully used for synthesizing other chloropyridazine derivatives. researchgate.net
A summary of potential synthetic strategies is presented below.
| Strategy | Description | Potential Advantage |
| Cross-Coupling Reactions | Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) to replace chlorine atoms with C-C or C-N bonds. | High functional group tolerance; access to diverse derivatives. |
| Domino Reactions | Multi-step transformations in a single pot without isolating intermediates. | Increased efficiency, reduced waste and cost. acs.org |
| Inverse Electron Demand Diels-Alder | Cycloaddition reactions to construct the pyridazine ring with high regiocontrol. organic-chemistry.org | Precise control over substituent placement. organic-chemistry.org |
| Automated Synthesis | Use of robotic systems for rapid synthesis of a large library of compounds. | Acceleration of lead identification and optimization. numberanalytics.com |
Diversification of Biological Targets and Mechanistic Hypotheses Beyond Current Scope
The constituent parts of this compound suggest a range of potential biological activities that remain to be explored. The pyridazine core is found in numerous compounds with anticancer, anti-inflammatory, and antihypertensive properties, while the morpholine ring is a key feature in many kinase inhibitors and central nervous system (CNS) active agents. nih.govmdpi.com
Hypothesized Biological Targets:
Protein Kinases: This is a highly probable target class. Many morpholine-containing compounds are potent kinase inhibitors, including those targeting the PI3K/mTOR pathway. mdpi.com Given that pyridazine derivatives have also been identified as CDK2 inhibitors, screening this compound and its analogues against a broad panel of kinases is a logical next step. nih.gov
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial target in oncology, and pyridazine-based candidates have been investigated as PARP-1 inhibitors. nih.gov The electron-deficient nature of the dichloropyridazine ring could facilitate interactions within the PARP-1 active site. nih.gov
CNS Receptors: The morpholine moiety is known to improve blood-brain barrier penetration. nih.gov This opens the possibility of targeting CNS-related proteins, such as G-protein coupled receptors or enzymes implicated in neurodegenerative diseases.
Antimicrobial Targets: Both pyridazine and morpholine scaffolds have been independently incorporated into compounds with antibacterial and antifungal activity. researchgate.net Therefore, evaluating the compound against various microbial strains is warranted.
The table below outlines potential targets based on the scaffold's components.
| Structural Moiety | Known Associated Targets | Hypothesized Targets for this compound |
| Dichloropyridazine | CDKs, PARP-1, Various enzymes in oncology. nih.govnih.gov | Other kinase families (e.g., tyrosine kinases), DNA repair enzymes. |
| Morpholine | PI3K/mTOR, CNS receptors, various kinases. mdpi.com | Neurotransmitter transporters, ion channels. |
| Combined Scaffold | (Largely unexplored) | Dual-target inhibitors (e.g., Kinase/PARP), novel allosteric sites. |
Development of Advanced Computational Models for Enhanced Predictive Power
Computational chemistry offers powerful tools to accelerate the development of this compound derivatives by providing insights into their properties and interactions at a molecular level. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be built to correlate structural features with biological activity. This allows for the rational design of more potent compounds.
Molecular Docking and Dynamics: For hypothesized biological targets with known 3D structures (e.g., CDK2, PARP-1), molecular docking can predict the binding mode and affinity of the compound and its derivatives. mdpi.com Molecular dynamics simulations can further refine these predictions by modeling the flexibility of both the compound and the target protein over time. mdpi.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new virtual compounds. This helps prioritize which derivatives to synthesize, saving time and resources by flagging molecules with likely poor pharmacokinetic profiles or toxicity issues. nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as electrostatic potential and orbital energies. numberanalytics.com This information helps in understanding its reactivity and the nature of its interactions with biological targets. mdpi.com
Integration with High-Throughput Screening and Automation in Chemical Synthesis
To efficiently explore the vast chemical space accessible from the this compound scaffold, modern high-throughput and automated technologies are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov A library of derivatives synthesized as described in section 9.1 could be rapidly evaluated against the hypothesized targets from section 9.2. HTS can be performed using various assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity, reporter gene activation). sigmaaldrich.com
Automated Synthesis: The synthesis of the compound library for HTS can be greatly accelerated using automated platforms. numberanalytics.com Robotic systems can perform reactions in parallel in microplate format, handling the precise dispensing of reagents and controlling reaction conditions. This not only increases throughput but also improves reproducibility. Catalyst-coated beads (ChemBeads) are particularly suitable for automated screening of cross-coupling reactions. sigmaaldrich.com
The synergy between automated synthesis and HTS creates a powerful cycle for drug discovery: a diverse library is rapidly synthesized, screened to identify hits, and the resulting structure-activity relationship data is used (often with computational models) to design the next generation of compounds for synthesis. annualreviews.org
Opportunities in Supramolecular Chemistry and Nanotechnology (Hypothetical)
Beyond its potential in medicinal chemistry, the structure of this compound presents hypothetical opportunities in the fields of supramolecular chemistry and nanotechnology.
The pyridazine ring, being π-deficient and possessing two nitrogen lone pairs, can participate in a variety of non-covalent interactions. nih.gov
Crystal Engineering: The nitrogen atoms can act as robust hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions. nih.gov These predictable interactions could be exploited to design and construct novel crystalline materials, such as co-crystals or metal-organic frameworks (MOFs), with tailored properties. Pyridinium-derived zwitterions have already shown potential as building blocks for such structures. rsc.org
Anion Recognition: The electron-poor nature of the dichloropyridazine ring could allow it to act as a receptor for anions through non-covalent interactions, a principle that is key in anion-binding catalysis. acs.org
Nanomaterials: The molecule could serve as a functional ligand for the surface of nanoparticles (e.g., gold or quantum dots), imparting specific properties such as solubility or biological targeting. Furthermore, self-assembly of amphiphilic derivatives of this compound could lead to the formation of micelles or vesicles for drug delivery applications, a strategy being explored for other heterocyclic anticancer compounds. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-(5,6-Dichloropyridazin-4-yl)morpholine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between morpholine and a dichloropyridazine derivative. A common approach is refluxing morpholine with 5,6-dichloropyridazin-4-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalysts like potassium carbonate or triethylamine are used to deprotonate intermediates, achieving yields of 60–70% . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-reaction purification employs column chromatography or recrystallization from ethanol/water mixtures.
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the morpholine ring (δ 3.6–3.8 ppm) and pyridazine chlorine substituents.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 262.02 for CHClNO).
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for understanding steric effects in biological interactions .
Advanced Research Questions
Q. What strategies enhance regioselectivity in functionalizing this compound?
Regioselectivity challenges arise due to the dichloropyridazine core’s electronic asymmetry. Key strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity by minimizing side reactions .
- Directed Metalation : Use of palladium catalysts (e.g., Pd(PPh)) with ligands to direct cross-coupling reactions at specific positions.
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Contradictions in IC values or target binding may stem from assay conditions or impurities. Mitigation approaches:
- Dose-Response Validation : Repeat assays across multiple concentrations to confirm dose-dependent effects.
- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding kinetics alongside cell-based assays (e.g., luciferase reporter systems).
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to improve solubility and bioavailability.
- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., morpholine ring oxidation).
- Lipid Nanoparticle Encapsulation : Enhances blood-brain barrier penetration for neurological targets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
